
Methyl 4-butylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-butylpyridine-3-carboxylate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring This specific compound features a methyl ester group at the 3-position and a butyl group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-butylpyridine-3-carboxylate typically involves the esterification of 4-butylpyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process may also involve purification steps like distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Methyl 4-butylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-butylpyridine-3-carboxylic acid or 4-butylpyridine-3-ketone.
Reduction: Formation of 4-butylpyridine-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学研究应用
Methyl 4-butylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of Methyl 4-butylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring may also engage in π-π interactions with aromatic residues in proteins, influencing their function.
相似化合物的比较
Methyl 4-butylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
Methyl 4-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.
Ethyl 4-butylpyridine-3-carboxylate: Similar structure but with an ethyl ester group, which may affect its reactivity and applications.
4-Butylpyridine-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
属性
CAS 编号 |
70647-04-0 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 4-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-4-5-9-6-7-12-8-10(9)11(13)14-2/h6-8H,3-5H2,1-2H3 |
InChI 键 |
SYUHTQFZOHCVTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=NC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


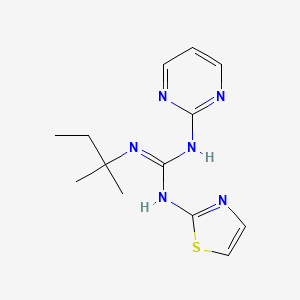
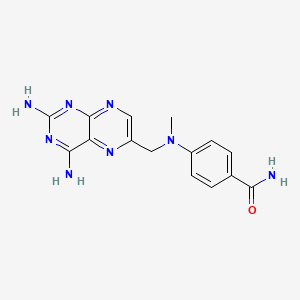
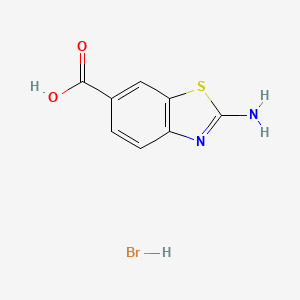
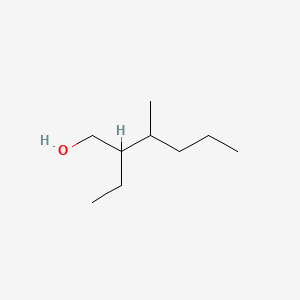


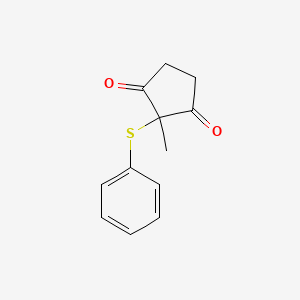


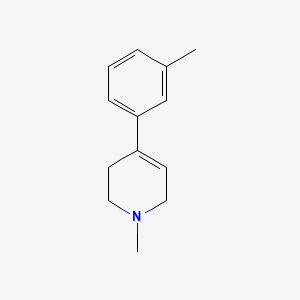
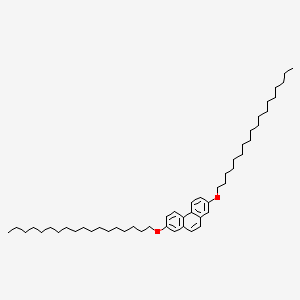
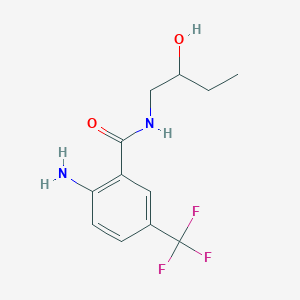
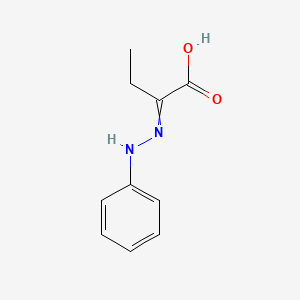
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)
